molecular formula C22H26N2O2 B2581009 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethylbutanamide CAS No. 946269-62-1

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethylbutanamide

Cat. No.: B2581009
CAS No.: 946269-62-1
M. Wt: 350.462
InChI Key: OWCITSHKHAGVES-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethylbutanamide is a useful research compound. Its molecular formula is C22H26N2O2 and its molecular weight is 350.462. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Evaluation and Cerebral Protective Agents

A study conducted by Tatsuoka et al. (1992) synthesized a series of 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides for pharmacological evaluation. These compounds demonstrated significant antilipidperoxidation activities and protective effects against hypobaric hypoxia in mice. A thiomorpholine derivative within this series, identified for its broad efficacy spectrum, highlights the potential of related compounds for cerebral protection applications Tatsuoka et al., 1992.

Chemical and Biological Activity

Further research into the chemical behavior and biological activity of similar quinoline derivatives has been explored through various studies:

  • A study by Batalha et al. (2019) focused on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, demonstrating the compound's synthetic versatility and biological potential due to its pharmacological activities such as antibacterial and antiviral properties Batalha et al., 2019.

  • Al-Suwaidan et al. (2016) synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated their in vitro antitumor activity. The study highlighted compounds with broad-spectrum antitumor activity, demonstrating the potential of quinoline derivatives in cancer therapy Al-Suwaidan et al., 2016.

Antimicrobial Agents

The synthesis and characterization of new quinazolines with potential as antimicrobial agents were discussed by Desai et al. (2007). This research underlines the relevance of quinoline derivatives in developing new treatments for bacterial and fungal infections Desai et al., 2007.

Advanced Materials and Catalysis

In the realm of materials science and catalysis, Jun et al. (2013) prepared phosphine-amido hafnium and zirconium complexes involving tetrahydroquinoline derivatives. These complexes were studied for their application in olefin polymerization, showcasing the compound's utility beyond pharmacological applications Jun et al., 2013.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-3-17(4-2)22(26)23-19-11-12-20-18(14-19)10-13-21(25)24(20)15-16-8-6-5-7-9-16/h5-9,11-12,14,17H,3-4,10,13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCITSHKHAGVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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